N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a chloropyridinyl group and an isopropoxy-substituted triazolopyridazine core linked via a propanamide chain. The compound is indexed in PubChem (as of 2004), but detailed pharmacological or synthetic data require access to restricted databases .
Properties
Molecular Formula |
C16H17ClN6O2 |
|---|---|
Molecular Weight |
360.80 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H17ClN6O2/c1-10(2)25-16-8-6-14-21-20-13(23(14)22-16)5-7-15(24)19-12-4-3-11(17)9-18-12/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,19,24) |
InChI Key |
IALSEDLXVKIWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology. The mechanism involves the inhibition of key signaling pathways that promote cell growth and survival.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity :
A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Enzyme Inhibition :
The compound has been shown to inhibit monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. This inhibition suggests potential applications in treating neurodegenerative diseases where MAO activity is dysregulated. -
Anti-inflammatory Effects :
Research indicated that the compound significantly reduces levels of pro-inflammatory cytokines in vitro. This effect was observed in models simulating inflammatory conditions, highlighting its potential as an anti-inflammatory agent.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
Research indicates that compounds similar to N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide may exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives demonstrate protection against various seizure models in animal testing, suggesting potential therapeutic applications in epilepsy management .
Antitumor Activity
Compounds with structural similarities to this compound have been evaluated for their anticancer properties. Specifically, bioactive evaluations reveal that related compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. These findings highlight the compound's potential as a lead structure for developing new anticancer agents .
Mechanistic Studies
Cellular Mechanisms
Mechanistic studies on similar compounds have demonstrated their ability to induce cell cycle arrest and apoptosis through specific pathways. For example, compounds that inhibit tubulin polymerization have shown promising results as potential cancer therapies. The ability of these compounds to target microtubule dynamics is crucial for their effectiveness against tumor cells .
Chemical Synthesis
The synthesis of this compound involves multi-step processes that ensure high yields and purity. The synthetic routes often include reactions such as amide bond formation and cyclization reactions that are critical for constructing the complex molecular framework of the compound.
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
2.1. Amide Hydrolysis
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 3-(6-Isopropoxy-triazolo[4,3-b]pyridazin-3-yl)propanoic acid | 78% | |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Same as above | 82% |
2.2. Chloropyridine Substitution
The 5-chloro group undergoes Pd-mediated cross-coupling:
2.3. Isopropoxy Group Modifications
3.1. Electrophilic Substitution
The electron-deficient triazolopyridazine ring undergoes regioselective nitration:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 8-Nitro-triazolo[4,3-b]pyridazine derivative | 61% |
3.2. Metal Complexation
The triazolo nitrogen atoms coordinate with transition metals:
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, rt, 4h | Cu(II)-triazolo[4,3-b]pyridazine complex | Catalytic studies |
Stability Under Physiological Conditions
-
pH stability : Stable in pH 4–8 (24h, 37°C); degradation observed at pH <2 (amide hydrolysis) or pH >10 (ether cleavage) .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European Patent Application (2022/06) lists two compounds with analogous triazolopyridazine/pyrazine scaffolds, enabling structural and inferred functional comparisons:
Structural Differences
Inferred Functional Differences
- Target Engagement : The chloropyridinyl moiety is a common pharmacophore in kinase inhibitors (e.g., c-Met inhibitors), whereas the pyrrolo-triazolopyrazine core in the patent compounds suggests a focus on nucleotide-binding domains (e.g., PARP or PIM kinases) .
- Synthetic Complexity : The cyclopentyl and pyrrolo-fused systems in the patent compounds imply more complex synthetic pathways compared to the propanamide-linked triazolopyridazine in the target compound .
Limitations of Available Evidence
- The PubChem entry for the target compound lacks detailed pharmacological data, restricting direct functional comparisons .
Recommendations for Further Research
- Access full-text patent documents to evaluate in vitro/in vivo data for the comparator compounds.
- Explore databases like Reaxys or SciFinder for synthetic protocols or bioactivity data related to the target compound.
- Investigate computational modeling (e.g., molecular docking) to predict binding modes and affinity differences.
Q & A
Q. What are the key synthetic routes for synthesizing N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including heterocyclic core formation, coupling, and functionalization. For example:
- Step 1: Synthesis of the triazolo-pyridazine core via condensation of hydrazine derivatives with chlorinated pyridines under basic conditions (e.g., KOH/EtOH) .
- Step 2: Introduction of the isopropoxy group via nucleophilic substitution using isopropyl bromide in the presence of NaH .
- Step 3: Propanamide linkage formation through coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) between the triazolo-pyridazine intermediate and 5-chloropyridin-2-amine derivatives .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: MeOH/H₂O) are standard .
Key Analytical Tools:
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to distinguish between pyridine (δ ~8.3 ppm) and triazolo-pyridazine (δ ~7.8 ppm) protons. Overlapping signals can be resolved using 2D techniques (HSQC, HMBC) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 402.09) and fragmentation patterns .
Contradiction Management:
Discrepancies in spectral data (e.g., unexpected NOEs in NOESY) may arise from rotational isomers of the propanamide chain. Computational DFT modeling (B3LYP/6-31G*) can predict dominant conformers .
Advanced Research Questions
Q. What mechanistic insights explain the base sensitivity during triazolo-pyridazine ring formation?
Methodological Answer: The reaction between aminopyridines and Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is base-sensitive due to:
- Coordination Effects: Pyridyl nitrogen stabilizes intermediates via non-bonding interactions with dithiazole sulfur, reducing base dependency .
- Acidity Modulation: Positively charged dithiazolium sulfur enhances proton acidity in intermediates, enabling rapid HCl elimination under mild bases (e.g., NaHCO₃ vs. stronger bases like DBU) .
Experimental Optimization:
- DoE Approach: Vary base strength (e.g., Na₂CO₃, K₂CO₃, DBU), temperature (25–60°C), and reaction time (2–24 hrs) to maximize yield. Statistical models (e.g., ANOVA) identify optimal conditions .
Q. How do structural modifications (e.g., isopropoxy vs. methoxy groups) impact biological activity?
Methodological Answer:
- SAR Studies: Compare analogs via in vitro assays (e.g., kinase inhibition).
Computational Support:
Q. What strategies mitigate solubility limitations in pharmacokinetic studies?
Methodological Answer:
- Formulation Approaches:
- Prodrug Design: Introduce phosphate esters at the propanamide moiety, enhancing aqueous solubility (e.g., 50 mg/mL at pH 7.4) .
Analytical Validation:
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (40–85%)?
Methodological Answer:
- Source Analysis: Lower yields (40–50%) often stem from incomplete coupling reactions (amide formation), while optimized protocols (e.g., using HATU instead of EDC) achieve 80–85% .
- Impurity Profiling: LC-MS identifies side products (e.g., dechlorinated byproducts at m/z 366.07), mitigated by inert atmospheres (N₂) to prevent hydrolysis .
Tables for Key Data
Q. Table 1: Comparative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2 (pyridine-H), δ 1.3 (isopropoxy-CH3) | |
| HRMS | [M+H]⁺ = 402.09 (calc. 402.08) | |
| IR | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
